molecular formula C16H15N3O2S B2474335 N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide CAS No. 1020968-14-2

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide

Cat. No.: B2474335
CAS No.: 1020968-14-2
M. Wt: 313.38
InChI Key: OKCNQVYTHWABCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide is a heterocyclic compound that combines a thiazole ring with a pyridine ring, forming a fused bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antioxidant, antimicrobial, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide typically involves the annulation of a thiazole ring to a pyridine ring. One efficient method reported involves the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid, resulting in the target thiazolo[4,5-b]pyridine derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as an antitumor agent.

Comparison with Similar Compounds

N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide can be compared with other thiazolo[4,5-b]pyridine derivatives:

This compound’s unique structure and potential pharmacological activities make it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

N-(5,7-dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-yl)-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-10-8-11(2)17-15-14(10)22-16(19-15)18-13(20)9-21-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKCNQVYTHWABCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1SC(=N2)NC(=O)COC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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